
1,3,4-Oxadiazole-2(3H)-thione, 5-(4,6-diphenyl-2-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole-2(3H)-thione, 5-(4,6-diphenyl-2-pyrimidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the oxadiazole family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2(3H)-thione, 5-(4,6-diphenyl-2-pyrimidinyl)- typically involves the reaction of 4-[(4-methoxyphenyl)-methylidene]-3-chloro-methyl-5(4H)-isoxazolone with 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol in the presence of sodium hydrogen carbonate in dry ethanol. This reaction yields the desired compound with a high yield of 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions mentioned above to scale up the synthesis. This includes ensuring the purity of reagents, maintaining precise reaction temperatures, and employing efficient purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione, 5-(4,6-diphenyl-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione, 5-(4,6-diphenyl-2-pyrimidinyl)- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to bacterial cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole-2-thiol: Known for its antimicrobial and anti-inflammatory properties.
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: Exhibits similar biological activities but with different potency and selectivity.
4,6-Diphenyl-2-pyrimidinyl derivatives: These compounds also show antimicrobial and anticancer activities.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 5-(4,6-diphenyl-2-pyrimidinyl)- stands out due to its unique combination of the oxadiazole and pyrimidine rings, which enhances its biological activity and selectivity. This makes it a valuable compound for further research and development in various fields .
Propiedades
Número CAS |
202746-86-9 |
|---|---|
Fórmula molecular |
C18H12N4OS |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
5-(4,6-diphenylpyrimidin-2-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C18H12N4OS/c24-18-22-21-17(23-18)16-19-14(12-7-3-1-4-8-12)11-15(20-16)13-9-5-2-6-10-13/h1-11H,(H,22,24) |
Clave InChI |
VQYOZCLPFQCHFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=NNC(=S)O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)
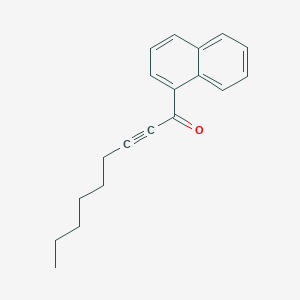

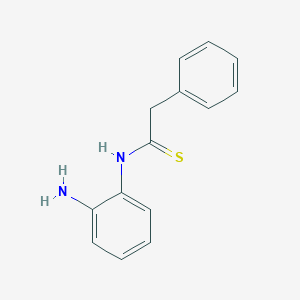
![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)
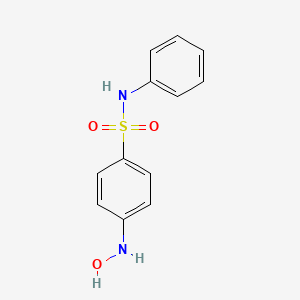
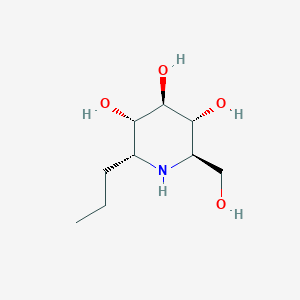
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
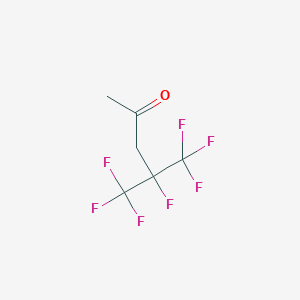
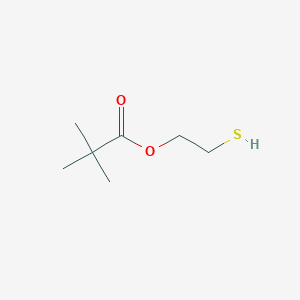
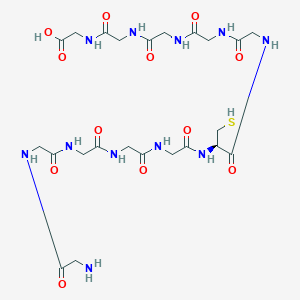

![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)
![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)
